molecular formula C16H18N2O4S B2675381 3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1351619-05-0

3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2675381
CAS No.: 1351619-05-0
M. Wt: 334.39
InChI Key: CJDALJIMWJNAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazol-2(3H)-one core linked via an ethyl ketone group to a 1-oxa-4-thia-8-azaspiro[4.5]decane heterocycle. The spiro ring system introduces three heteroatoms (O, S, N) into its architecture, which may influence electronic properties, solubility, and biological interactions. Its synthesis likely follows bivalent ligand strategies, as seen in analogous compounds (e.g., coupling piperazine derivatives with benzoxazolone precursors under basic conditions) .

Properties

IUPAC Name

3-[2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-14(17-7-5-16(6-8-17)21-9-10-23-16)11-18-12-3-1-2-4-13(12)22-15(18)20/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDALJIMWJNAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one belongs to a class of spirocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]oxazole moiety and a spirocyclic system. The unique combination of these structural elements contributes to its biological activity.

Pharmacological Activities

  • Neuroprotective Effects : Recent studies have indicated that derivatives of benzo[d]oxazole, similar to the target compound, exhibit neuroprotective effects against β-amyloid-induced toxicity in neuronal cell lines such as PC12 cells. For instance, one study found that certain derivatives significantly increased cell viability and reduced apoptosis in Aβ25-35-induced PC12 cells through modulation of signaling pathways involving Akt and NF-κB .
  • Psychotropic and Antiallergic Properties : The compound has been noted for its psychotropic effects, which may be beneficial in treating psychiatric disorders. Additionally, it demonstrates antiallergic properties, suggesting potential applications in allergy management .
  • Inhibition of Inflammatory Pathways : The compound has shown promise in inhibiting pro-inflammatory cytokines and other inflammatory markers in various models, indicating its potential use in conditions characterized by inflammation .

The biological activity of the compound is attributed to several mechanisms:

  • Modulation of Neurotransmitter Systems : Compounds with similar structures have been reported to interact with neurotransmitter receptors, potentially enhancing synaptic plasticity and cognitive function.
  • Inhibition of Apoptotic Pathways : The ability to inhibit apoptosis-related proteins such as Bax and Bcl-2 suggests that this compound can protect against neuronal loss under stress conditions .

Neuroprotective Study

In vitro studies demonstrated that the compound significantly reduced Aβ25-35-induced neurotoxicity in PC12 cells. Key findings include:

  • Increased cell viability at concentrations as low as 1.25 μg/mL.
  • Decreased expression of inflammatory markers and apoptotic proteins.

Psychotropic Effects

A comparative study using chlorpromazine as a reference drug indicated that similar spirocyclic compounds exhibited lower toxicity while maintaining psychotropic efficacy. This suggests a favorable safety profile for potential therapeutic use .

Data Summary

Activity Effect Concentration Tested Reference
NeuroprotectionIncreased cell viability1.25 - 5 μg/mL
Anti-inflammatoryReduced expression of iNOS30 μg/mL
PsychotropicComparable efficacy to CPZVaries

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its 1-oxa-4-thia-8-azaspiro[4.5]decane moiety. Key structural analogs and their distinctions include:

Compound Name Core Heterocycle Substituents/Linkers Key Differences Reference
3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one 1,4-dioxa-8-azaspiro[4.5]decane Propyl linker, no sulfur O replaces S in spiro ring; longer chain
5a: 3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one Piperazine Propyl linker, dual benzoxazolone units No spiro ring; simpler N-heterocycle
Patent compound (PTPN11 inhibitor) 2-oxa-8-azaspiro[4.5]decane Dichlorophenyl, methyl groups No sulfur; therapeutic substituents
1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives 1-oxa-3,8-diazaspiro[4.5]decane Aminophenyl ethyl group Additional N in spiro ring; no benzoxazolone

Physicochemical Properties

  • Stability : Thia-containing spiro rings (vs. all-oxygen) could reduce oxidative degradation but may introduce sensitivity to nucleophiles.

Research Findings and Trends

  • Structure-activity relationships (SAR) : Piperazine linkers in analogs () show chain length-dependent activity; the target’s ethyl spacer may offer ideal flexibility for target engagement .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the benzoxazole core, followed by spirocyclic system assembly, and functional group modifications. Key steps include:

Benzoxazole Core Synthesis : Cyclization of 2-aminophenol derivatives with carbonyl-containing reagents under acidic or thermal conditions .

Spirocyclic Framework Introduction : Reaction of the benzoxazole intermediate with precursors like thiazepane or oxathiadiazaspiro compounds. For example, nucleophilic substitution or coupling reactions to attach the 1-oxa-4-thia-8-azaspiro[4.5]decane moiety .

Oxoethyl Group Incorporation : Ketone functionalization via alkylation or condensation reactions.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventYield (%)Reference
Benzoxazole formation2-Aminophenol + Carboxylic acid derivativeDMF, 100°C65–75
Spirocyclic attachmentThiazepane precursor, Pd catalysisAcetonitrile50–60
Ketone introductionEthyl chloroacetate, K₂CO₃THF, reflux70–80

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, sp³ hybridized carbons in the spirocyclic system resonate at δ 35–50 ppm .
  • IR Spectroscopy : Stretching frequencies confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for oxazolone and ketone groups) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in the spirocyclic core. For analogs, bond lengths of 1.54 Å (C-O) and 1.81 Å (C-S) are typical .

Q. What safety precautions are recommended during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., DMF, acetonitrile) .
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer: Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF improves solubility for ketone intermediates .
  • Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in spirocyclic framework assembly .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like ketone alkylation .

Q. Table 2: Yield Optimization Case Studies

Parameter AdjustedCondition RangeYield ImprovementReference
Reaction temperature25°C → 0°C+15%
Catalyst loading5 mol% → 10 mol% Pd+20%
Solvent polarityTHF → DMF+10%

Q. How do structural modifications in analogs affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

  • Spirocyclic Oxidation States : Sulfur oxidation (e.g., 8,8-dioxo derivatives) enhances metabolic stability but reduces solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl on phenyl rings) increase receptor binding affinity in analogs .
  • Stereochemistry : R-configuration in spirocenters improves selectivity for kinase inhibition targets .

Q. Table 3: Impact of Substituents on Activity

Analog ModificationBiological Activity (IC₅₀)Reference
8,8-Dioxo derivative2.1 µM (Kinase A)
Chlorophenyl substitution0.8 µM (Kinase B)
Methylated spirocenter5.3 µM (Kinase A)

Q. How are contradictions in pharmacological data resolved?

Methodological Answer: Contradictions arise from assay variability or structural impurities. Mitigation strategies include:

  • Orthogonal Assays : Validate activity using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays .
  • Purity Assessment : Use HPLC-MS (>95% purity) to exclude confounding effects from byproducts .
  • Crystallographic Validation : Confirm binding modes via co-crystallization with target proteins .

Q. What role does the spirocyclic system play in pharmacokinetics?

Methodological Answer: The 1-oxa-4-thia-8-azaspiro[4.5]decane system contributes to:

  • Metabolic Stability : Sulfur atoms reduce cytochrome P450-mediated oxidation .
  • Lipophilicity : LogP values increase by 0.5–1.0 units compared to non-spiro analogs, enhancing membrane permeability .
  • Conformational Rigidity : Restricts rotational freedom, improving target binding specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.